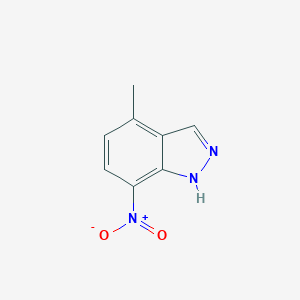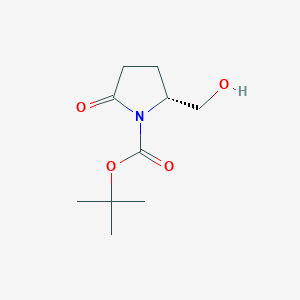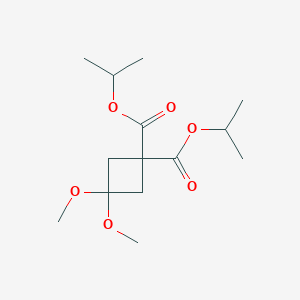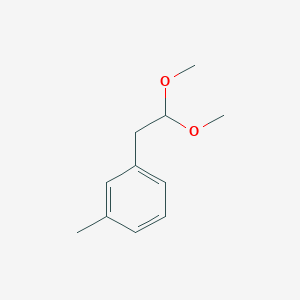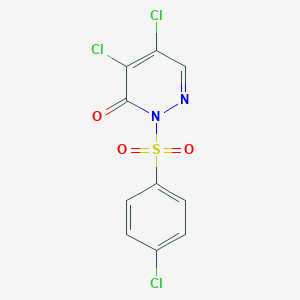
Olopatadine, (E)-
Vue d'ensemble
Description
Olopatadine is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis (hay fever). It is used as eye drops or as a nasal spray . The eye drops generally result in an improvement within half an hour .
Molecular Structure Analysis
Olopatadine has a molecular formula of C21H23NO3 . Its structure has been analyzed using various methods such as liquid chromatographic–tandem mass spectrometric method (LC–MS/MS) .Chemical Reactions Analysis
Olopatadine’s chemical reactions have been studied using chromatographic analysis. This analysis helps in understanding the behavior of geometric isomers Z and E of olopatadine .Physical And Chemical Properties Analysis
Olopatadine has a molecular weight of 337.4122 and a monoisotopic mass of 337.167786607 . Its physical and chemical properties have been analyzed using various methods such as liquid chromatographic–tandem mass spectrometric method (LC–MS/MS) .Applications De Recherche Scientifique
1. Synthesis of Olopatadine
- Summary of Application: Olopatadine is an antihistaminic drug used for the treatment of ocular symptoms of seasonal allergic conjunctivitis . The synthesis of Olopatadine, particularly the Z isomer, is of interest due to its antiallergic activity .
- Methods of Application: The synthesis of Olopatadine involves a process that results in improved yield of the desired Z isomer . The synthetic route uses Wittig reaction as a key step . The process avoids the use of hazardous reagents like n-butyl lithium, hexyl lithium, sodium hydride etc., and Grignard reagents which are difficult to perform on an industrial scale .
- Results or Outcomes: The process results in an improved yield of the desired Z isomer of Olopatadine .
2. Chromatographic Analysis of Olopatadine
- Summary of Application: The chromatographic analysis of Olopatadine hydrochloride, which is used in eye drops as an antihistaminic agent, and its impurity E isomer by hydrophilic interaction liquid chromatography (HILIC) is presented .
- Methods of Application: The analysis involves the use of hydrophilic interaction liquid chromatography (HILIC) and the application of design of experiments (DoE) methodology . The HILIC separation is carried out on polar columns with mobile phases consisting of an aqueous–organic mixture .
- Results or Outcomes: The analysis provides a method for the separation and analysis of Olopatadine and its E isomer .
3. Determination of Olopatadine in Plasma
- Summary of Application: A method has been developed to determine plasma concentrations of Olopatadine .
- Methods of Application: The method is based on liquid chromatographic–tandem mass spectrometric method (LC–MS/MS). Olopatadine and internal standard (loratadine) from human plasma are extracted using solid-phase extraction .
- Results or Outcomes: The method provides a sensitive and specific way to determine plasma concentrations of Olopatadine .
Safety And Hazards
Olopatadine may cause serious side effects. Stop using olopatadine and call your doctor at once if you have eye pain or changes in vision; eye itching that gets worse or lasts longer than 72 hours; severe burning, stinging, or irritation after using this medicine; or eye swelling, redness, severe discomfort, crusting or drainage (may be signs of infection) .
Orientations Futures
Propriétés
IUPAC Name |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMVDZLSHOPLA-QGMBQPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150556 | |
| Record name | Olopatadine, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olopatadine, (E)- | |
CAS RN |
113806-06-7 | |
| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113806-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olopatadine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olopatadine, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLOPATADINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3MJP076O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



